molecular formula C7H6ClN3 B1416559 4-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine CAS No. 1150617-75-6

4-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine

Cat. No. B1416559
M. Wt: 167.59 g/mol
InChI Key: NLWWTVQAGJTKNR-UHFFFAOYSA-N
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Description

4-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine is a fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs . It is a unique bicyclic heterocycle, containing an N–N bond with a bridgehead nitrogen .


Synthesis Analysis

The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives has been achieved through various methods, including synthesis from pyrrole derivatives, synthesis via bromohydrazone, synthesis via formation of triazinium dicyanomethylide, multistep synthesis, transition metal mediated synthesis, and rearrangement of pyrrolooxadiazines . A one-pot cascade sequence has been developed for direct cyanation of pyrrole .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine is represented by the molecular formula C7H6ClN3 . The InChI code is 1S/C6H4ClN3/c7-6-5-2-1-3-10(5)9-4-8-6/h1-4H .


Chemical Reactions Analysis

Pyrrolo[2,1-f][1,2,4]triazine undergoes a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The substitution of Cl by primary amines on the substrate was achieved in high yields by refluxing a solution of 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding amine .

Scientific Research Applications

Eco-friendly Synthesis

Triazine derivatives, including 1,2,4-triazines, have been a focus for eco-friendly synthesis methods due to their wide application range and environmental considerations. The synthesis approaches aim to reduce the environmental footprint while maintaining efficiency and effectiveness in producing these compounds. This methodology supports sustainable practices in chemical research and industrial applications, reflecting the compound's adaptability and relevance in modern scientific endeavors (Rani & Kumari, 2020).

Biological Significance

Triazines, including the 1,2,4-triazine framework, are notable for their broad spectrum of biological activities. These compounds have been extensively studied for their potential in medicinal chemistry, showcasing a wide array of pharmacological properties such as antibacterial, antifungal, anti-cancer, and antiviral activities. Their structural diversity allows for targeted drug design and development, underscoring their significance in the discovery of new therapeutic agents (Verma, Sinha, & Bansal, 2019).

Patent Innovations

The versatility of triazine derivatives, including their use in developing new drugs with diverse biological activities, has been highlighted in patent reviews. These reviews cover innovations in triazole families, including 1,2,4-triazines, which are explored for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The focus on green chemistry and sustainability in these patents reflects the ongoing effort to develop efficient, environmentally friendly synthesis methods for triazine derivatives (Ferreira et al., 2013).

Chemical Reactivities and Biological Activities

Research into the synthesis of functionalized 3-thioxo-1,2,4-triazin-5-ones and their derivatives has shown significant interest due to their applications in the medicinal, pharmacological, and biological fields. These compounds have been evaluated for anticancer, anti-HIV, antimicrobial activities, and their enzymatic effects, showcasing the diverse potential of triazine derivatives in contributing to various scientific and therapeutic areas (Makki, Abdel-Rahman, & Alharbi, 2019).

Environmental Applications

Triazine-based polymers, such as covalent triazine frameworks (CTFs), have emerged as promising materials for CO2 capture due to their high surface area, permanent porosity, and structural tunability. These materials highlight the environmental applications of triazine derivatives, offering solutions for addressing climate change and enhancing sustainable energy practices (Mukhtar et al., 2020).

Future Directions

Pyrrolo[2,1-f][1,2,4]triazine has shown promising potential in the field of drug research due to its versatility and wide range of biological activities . It is an active structural motif of several drugs and has attracted considerable interest among medicinal chemists . Future research may focus on the development of new drugs containing the pyrrolo[2,1-f][1,2,4]triazine scaffold.

properties

IUPAC Name

4-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-9-7(8)6-3-2-4-11(6)10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWWTVQAGJTKNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CC=C2C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654023
Record name 4-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine

CAS RN

1150617-75-6
Record name 4-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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